tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate
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Overview
Description
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclobutyl ring substituted with a chloromethyl group.
Preparation Methods
The synthesis of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(chloromethyl)cyclobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive chloromethyl group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate involves the reactivity of its chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity makes it useful in enzyme inhibition studies and protein modification .
Comparison with Similar Compounds
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate can be compared with other carbamate derivatives such as:
tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate: This compound has a hydroxymethyl group instead of a chloromethyl group, making it less reactive but more stable.
tert-butyl N-[1-(bromomethyl)cyclobutyl]carbamate: This compound has a bromomethyl group, which is more reactive than the chloromethyl group but less commonly used due to its higher cost and toxicity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical and biological applications.
Properties
CAS No. |
1598171-63-1 |
---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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